5-Fold Preferential Binding of Trivaline Dimers to GC-Rich vs. AT-Rich DNA Sequences
Dimeric oligovaline species (the active DNA-binding form of dansylhydrazide trivaline) exhibit approximately 5-fold higher binding affinity for GC-rich DNA sequences compared to poly(dA)·poly(dT) homopolymer duplexes, as determined by quantitative binding assays [1]. This sequence preference contrasts with many classical minor groove binders (e.g., netropsin, distamycin) that favor AT-rich tracts, positioning this compound as a distinct tool for probing GC-rich minor groove interactions.
| Evidence Dimension | Relative binding constant (K) for dimeric oligovaline species |
|---|---|
| Target Compound Data | Binding constant (K) for GC-rich DNA sequences (reference value) |
| Comparator Or Baseline | Binding constant (K) for poly(dA)·poly(dT) homopolymer |
| Quantified Difference | Approximately 5-fold higher for GC-rich sequences |
| Conditions | Aqueous solution; binding monitored by circular dichroism, UV spectrophotometry, and fluorescence methods |
Why This Matters
This quantifiable sequence discrimination enables researchers to selectively investigate GC-rich minor groove interactions, a property not shared by generic DNA condensing agents or AT-selective minor groove binders, making it a strategic procurement choice for sequence-specific DNA-binding studies.
- [1] Strel'tsov SA, Khorlin AA, Surovaya AN, Gurskii GV, Zasedatelev AS, Zhuze AL, Gottikh BP. [Specific reaction between oligovaline and nucleic acids]. Biofizika. 1980 Sep-Oct;25(5):929-41. PMID: 7417586. View Source
